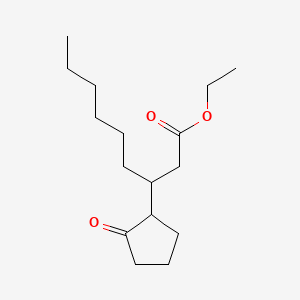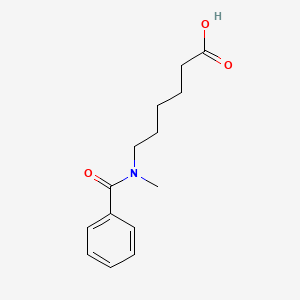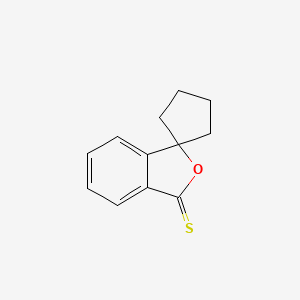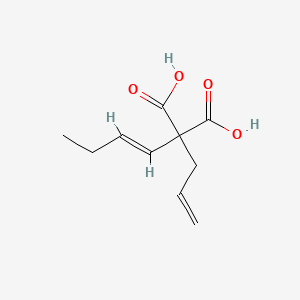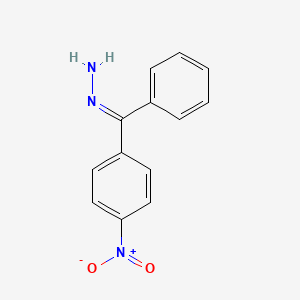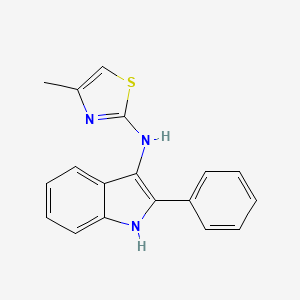
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a complex organic compound that features a thiazole ring, an indole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-2-thiazolyl)-guanidine hydrochloride
- N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
Uniqueness
N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is unique due to its specific combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of both the thiazole and indole rings may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Propiedades
Número CAS |
126193-54-2 |
|---|---|
Fórmula molecular |
C18H15N3S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-methyl-N-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N3S/c1-12-11-22-18(19-12)21-17-14-9-5-6-10-15(14)20-16(17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,21) |
Clave InChI |
OVQQGRGKHRNWCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


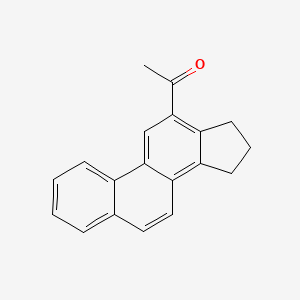
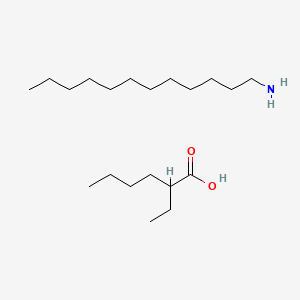

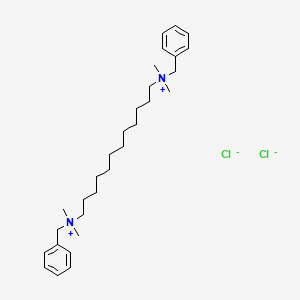
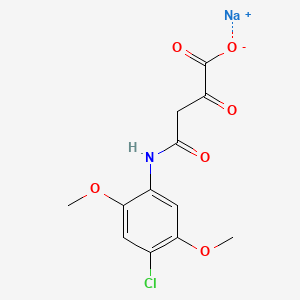
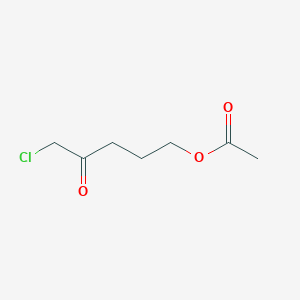
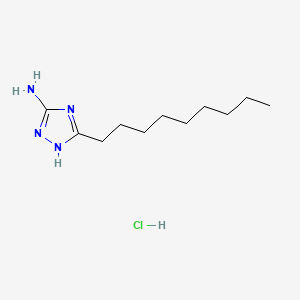
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
